4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride, also known as 4-(aminomethyl)-3-methylbenzenesulfonamide hydrochloride, is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents and has been studied for its biological activities.
The compound can be sourced from chemical suppliers and is classified under several categories:
This classification highlights its structural features, including an amine group, a methyl group, and a sulfonamide moiety.
The synthesis of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride typically involves several steps:
Industrial production often utilizes optimized reaction conditions in large reactors to enhance yield and purity. Techniques like crystallization and recrystallization are employed for purification purposes.
The molecular structure of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride features:
4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride can participate in various chemical reactions:
For these reactions, common reagents include:
The mechanism of action of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride primarily involves its role as an inhibitor of certain enzymes. In medicinal contexts, it mimics para-aminobenzoic acid (PABA), competing with it for binding to dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication processes.
Relevant data on solubility and stability are essential for practical applications in pharmaceuticals .
4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride has diverse applications:
The compound designated by the systematic IUPAC name 4-(aminomethyl)-3-methylbenzenesulfonamide hydrochloride (CAS: 1787855-08-6) represents a structurally optimized benzenesulfonamide derivative. Its molecular formula is C₈H₁₃ClN₂O₂S, with a molecular weight of 236.72 g/mol [2]. The core structure consists of a benzene ring substituted at three key positions:
The hydrochloride salt form enhances the compound's aqueous solubility and crystallinity, critical for pharmaceutical processing. The presence of both hydrogen bond donor (aminomethyl) and acceptor (sulfonamide) groups enables diverse molecular interactions, while the ortho-positioned methyl group introduces steric and electronic modulation absent in simpler analogs like 4-(aminomethyl)benzenesulfonamide (mafenide, CAS 138-39-6) [4]. This structural configuration is formally categorized as a 1,3,4-trisubstituted benzene sulfonamide, distinguishing it from isomeric forms such as 4-(aminomethyl)-2-methylbenzene-1-sulfonamide where the methyl occupies position 2 [2].
Table 1: Systematic Nomenclature and Structural Descriptors
Nomenclature System | Designation | Significance | |
---|---|---|---|
IUPAC Name | 4-(aminomethyl)-3-methylbenzenesulfonamide hydrochloride | Precise positional specification of substituents | |
CAS Registry | 1787855-08-6 | Unique chemical identifier | |
Molecular Formula | C₈H₁₃ClN₂O₂S | Elemental composition | |
Canonical SMILES | CC1=C(C=CC(=C1)CN)S(=O)(=O)N.Cl | Linear notation of atomic connectivity | |
Substituent Pattern | 1-SO₂NH₂, 3-CH₃, 4-CH₂NH₂ | Trisubstituted benzene ring topology | [1] [2] [4] |
The synthetic exploration of benzenesulfonamides originated with Gerhard Domagk's 1935 discovery of the antibacterial prontosil (sulfamidochrysoidine), which metabolizes to sulfanilamide in vivo. Early derivatives featured para-substitutions (e.g., sulfathiazole), while meta-substituted variants emerged later to optimize pharmacokinetics. The specific incorporation of an aminomethyl group at position 4 represents a strategic innovation to enhance membrane permeability while retaining the sulfonamide pharmacophore essential for biological activity [4].
The 3-methyl analog (subject compound) was developed to address limitations of first-generation agents like mafenide (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6), which exhibited reduced solubility and susceptibility to enzymatic inactivation. Historical synthesis routes typically employed:
This compound's development timeline aligns with medicinal chemistry efforts during the 2000–2015 period to combat antibiotic resistance through sterically tuned sulfonamides. Its CAS registration (1787855-08-6) in 2015 reflects contemporary optimization targeting bacterial resistance mechanisms [2].
4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride occupies a strategic niche in rational antibiotic design due to its optimized steric and electronic profile. Key structure-activity relationship (SAR) advantages include:
Table 2: Structurally Related Sulfonamides in Medicinal Chemistry
Compound Name | CAS Number | Structural Features | Key Differentiators | |
---|---|---|---|---|
4-(Aminomethyl)benzenesulfonamide (Mafenide) | 138-39-6 | Unsubstituted benzene ring with 4-aminomethyl | Lower lipophilicity; higher susceptibility to acetylation | |
4-(Aminomethyl)-2-methylbenzene-1-sulfonamide HCl | 1787855-08-6 | Methyl at position 2 | Altered steric orientation affecting target binding | |
3-(Aminomethyl)benzenesulfonamide HCl | 670280-13-4 | Meta-substituted aminomethyl | Distinct electronic distribution | |
4-Methylbenzenesulfonamide | 70-55-3 | Lacks aminomethyl group | No antibacterial activity | [2] [3] [4] |
Modern applications extend beyond antibacterial use, with research exploring:
The compound exemplifies scaffold diversification strategies where single-atom positional changes (e.g., methyl group relocation) significantly alter target selectivity and ADMET profiles, enabling bespoke optimization for specific therapeutic applications.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2